molecular formula C7H14 B095408 cis-2-Methyl-3-hexene CAS No. 15840-60-5

cis-2-Methyl-3-hexene

Cat. No.: B095408
CAS No.: 15840-60-5
M. Wt: 98.19 g/mol
InChI Key: IQANHWBWTVLDTP-WAYWQWQTSA-N
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Description

cis-2-Methyl-3-hexene is an organic compound with the molecular formula C7H14. It is an alkene, characterized by the presence of a carbon-carbon double bond. The compound is a geometric isomer, specifically the cis isomer, meaning that the substituents on the double-bonded carbons are on the same side. This configuration gives it distinct physical and chemical properties compared to its trans counterpart .

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-2-Methyl-3-hexene can be synthesized through various methods. One common approach involves the hydroboration of 3-hexyne followed by protonolysis . This method ensures the formation of the cis isomer due to the syn addition mechanism of hydroboration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2-methyl-3-hexyne using a suitable catalyst that favors the cis configuration. The reaction conditions typically include moderate temperatures and pressures to optimize yield and selectivity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form epoxides or diols.

    Reduction: The compound can be hydrogenated to form 2-methylhexane.

    Substitution: Halogenation reactions can occur, where halogens add across the double bond to form dihalides.

Common Reagents and Conditions:

    Oxidation: meta-chloroperoxybenzoic acid in an inert solvent like dichloromethane.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogens like bromine or chlorine in the presence of light or a radical initiator.

Major Products Formed:

    Epoxides: From epoxidation reactions.

    Diols: From hydroxylation reactions.

    Dihalides: From halogenation reactions.

Scientific Research Applications

cis-2-Methyl-3-hexene has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-2-Methyl-3-hexene in chemical reactions involves the interaction of its double bond with various reagents. For instance, during epoxidation, the electrophilic oxygen of the peroxycarboxylic acid reacts with the nucleophilic double bond, forming a three-membered oxirane ring through a concerted mechanism . This reaction highlights the compound’s reactivity and the importance of its geometric configuration in determining reaction pathways.

Comparison with Similar Compounds

Properties

IUPAC Name

(Z)-2-methylhex-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-4-5-6-7(2)3/h5-7H,4H2,1-3H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQANHWBWTVLDTP-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301015952
Record name (3Z)-2-Methylhex-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15840-60-5
Record name 3-Hexene, 2-methyl-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015840605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3Z)-2-Methylhex-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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